4,5-Dichloro-2-hydrazinyl-1,3-benzothiazole
Description
4,5-Dichloro-2-hydrazinyl-1,3-benzothiazole is a benzothiazole derivative characterized by a hydrazinyl group at position 2 and chlorine substituents at positions 4 and 5 of the fused aromatic ring. Benzothiazoles are sulfur- and nitrogen-containing heterocycles renowned for their diverse pharmacological activities, including antimicrobial, antitumoral, and enzyme-modulating properties . Its structural features, such as planarity and electron-withdrawing substituents, contribute to its stability and capacity for intermolecular interactions in crystal lattices .
Properties
IUPAC Name |
(4,5-dichloro-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3S/c8-3-1-2-4-6(5(3)9)11-7(12-10)13-4/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSWSCIFRBRYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)NN)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282649 | |
| Record name | 4,5-Dichloro-2-hydrazinylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872696-05-4 | |
| Record name | 4,5-Dichloro-2-hydrazinylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872696-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-2-hydrazinylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-hydrazinyl-1,3-benzothiazole typically involves the reaction of 4,5-dichloro-2-nitroaniline with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-hydrazinyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 4,5-Dichloro-2-hydrazinyl-1,3-benzothiazole exhibits promising antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, molecular docking studies suggest that it effectively binds to specific enzymes involved in microbial resistance, enhancing its potential as an antibiotic agent .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Preliminary studies indicate that it may interfere with cellular processes such as DNA replication and protein synthesis, which are critical for cancer cell proliferation. Its ability to bind to specific molecular targets could lead to the development of novel anticancer therapies .
Biological Applications
Enzyme Inhibition Studies
this compound has been studied for its ability to inhibit various enzymes, including DNA gyrase and dihydroorotase. These enzymes are crucial in bacterial DNA replication and metabolism. Inhibition of these targets could lead to effective treatments against bacterial infections .
Molecular Interaction Studies
Molecular interaction studies have demonstrated that this compound can effectively bind to biological receptors and enzymes. These interactions are essential for understanding its mechanism of action and guiding the design of more potent derivatives .
Industrial Applications
Synthesis of Advanced Materials
In the chemical industry, this compound serves as a building block for synthesizing more complex molecules used in materials science. Its unique chemical properties make it suitable for developing specialty chemicals and advanced materials such as polymers and coatings.
Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Promising | Enzyme inhibition (e.g., DNA gyrase) |
| Benzothiazole Derivatives | Variable | Variable | Various mechanisms depending on structure |
| Other Hydrazine Derivatives | Low | Low | General hydrazine activity |
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by Nehra et al. (2021) evaluated the antibacterial activity of various benzothiazole derivatives against E. coli and S. aureus. The results indicated that this compound showed significant inhibition compared to standard antibiotics like ciprofloxacin . -
Cancer Research Application
In a therapeutic potential study published in 2020, researchers explored the anticancer effects of benzothiazole derivatives including this compound. The findings suggested that these compounds could induce apoptosis in cancer cells through specific molecular pathways .
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-hydrazinyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antitumor effects. The exact molecular targets and pathways vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiazole Derivatives
Substituent Variations and Structural Features
The following table highlights key structural differences between 4,5-dichloro-2-hydrazinyl-1,3-benzothiazole and analogous compounds:
Physical and Spectral Properties
- Melting Points : Sulfonamide derivatives (e.g., 172–174°C ) generally have higher melting points than hydrazine-based precursors due to increased molecular symmetry and hydrogen bonding.
- NMR Signatures : NH protons in hydrazinyl derivatives resonate at δ 9.40 ppm (DMSO-d₆), while methoxy groups in aryl-substituted analogs appear at δ 3.80–3.85 ppm .
- Crystallography : Planar benzothiazole cores are common, but dihedral angles with substituent aryl groups vary (8.76°–15.56°), influencing packing efficiency and solubility .
Biological Activity
4,5-Dichloro-2-hydrazinyl-1,3-benzothiazole (DCB) is a chemical compound with the molecular formula . It is notable for its unique hydrazinyl group, which contributes to its distinct chemical reactivity and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.
Antimicrobial Properties
DCB exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it has shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans. In comparative studies, DCB demonstrated inhibition zones ranging from 10 mm to 22 mm when tested against these pathogens, indicating moderate to potent antimicrobial properties .
Table 1: Antimicrobial Activity of DCB
| Microorganism | Inhibition Zone (mm) | Reference Compound | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 10-22 | Gentamicin | 20-25 |
| Escherichia coli | 8-16 | Ampicillin | 15-20 |
| Candida albicans | 10-22 | Fluconazole | 28 |
Antitumor Activity
DCB has also been investigated for its antitumor properties . Studies have shown that it inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and H1299 (non-small cell lung cancer). The compound's mechanism involves the induction of apoptosis and cell cycle arrest, which are crucial for its anticancer effects .
Case Study: Antitumor Efficacy of DCB
In a study evaluating the cytotoxic effects of DCB on A431 and H1299 cells, it was found that concentrations as low as 1 µM significantly reduced cell viability. The compound was compared with standard anticancer agents like doxorubicin, showing comparable efficacy in inducing apoptosis .
The mechanism through which DCB exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes and proteins involved in microbial growth and cancer cell proliferation. This inhibition disrupts essential cellular processes, leading to decreased viability of targeted cells .
Comparative Analysis with Similar Compounds
DCB's unique hydrazinyl group sets it apart from similar compounds such as 4,5-Dichloro-2-aminobenzothiazole and 4,5-Dichloro-2-methylbenzothiazole. The presence of chlorine atoms enhances its reactivity and biological activity compared to these analogs .
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| This compound | Moderate to potent | Significant |
| 4,5-Dichloro-2-aminobenzothiazole | Weak | Minimal |
| 4,5-Dichloro-2-methylbenzothiazole | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5-Dichloro-2-hydrazinyl-1,3-benzothiazole, and what critical reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with carbonyl precursors (e.g., substituted benzaldehydes) under reflux in ethanol or DMSO, with glacial acetic acid as a catalyst. Key parameters include reaction duration (4–18 hours), solvent polarity (e.g., DMSO enhances cyclization), and purification via recrystallization (water-ethanol mixtures yield ~65% purity). Post-reaction steps like reduced-pressure distillation and ice-water quenching are critical for isolating the product .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Characterization involves IR spectroscopy (to confirm N–H and C=S bonds), NMR (to verify aromatic protons and hydrazine substituents), and elemental analysis. For instance, IR peaks at 3200–3300 cm⁻¹ indicate hydrazine NH stretching, while ¹H NMR signals at δ 6.8–7.5 ppm confirm aromatic protons. Melting points (e.g., 141–143°C) and HPLC purity checks (≥95%) further validate the compound .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays for antimicrobial or anticancer activity. For example, use the agar diffusion method (20–50 µg/mL concentrations) against Gram-positive bacteria or MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and assess IC₅₀ values. Structural analogs with thiazole-hydrazine motifs have shown activity against multidrug-resistant pathogens .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the regioselectivity of this compound synthesis?
- Methodological Answer : Use computational modeling (e.g., DFT calculations) to predict reactive sites on the benzothiazole core. Experimentally, vary solvents (e.g., DMF for better solubility) and catalysts (e.g., p-toluenesulfonic acid instead of glacial acetic acid). Monitor reaction progress via TLC and optimize temperature gradients (e.g., stepwise heating from 60°C to reflux) to minimize byproducts .
Q. What analytical strategies resolve contradictions in reported biological activity data for benzothiazole-hydrazine derivatives?
- Methodological Answer : Contradictions may arise from substituent electronic effects or assay variability. Perform dose-response studies across multiple cell lines and validate via orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blotting for target protein inhibition). For example, derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced anticancer activity but reduced solubility, requiring formulation adjustments .
Q. How can computational methods elucidate the mechanism of action of this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like DNA topoisomerase II or bacterial gyrase. Pair with MD simulations to assess stability of ligand-protein complexes. For instance, hydrazine-thiazole hybrids exhibit π-π stacking with tyrosine residues in enzyme active sites, correlating with experimental IC₅₀ values .
Q. What strategies mitigate degradation of this compound under physiological conditions?
- Methodological Answer : Conduct stability studies in PBS (pH 7.4) and human serum at 37°C. Use LC-MS to identify degradation products (e.g., hydrolyzed hydrazine or thiazole ring cleavage). Stabilize via prodrug approaches (e.g., acetylating the hydrazine group) or nanoencapsulation (liposomes improve half-life by 2–3×) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
